molecular formula C24H23N3O6S B2603270 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 877637-74-6

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2603270
CAS No.: 877637-74-6
M. Wt: 481.52
InChI Key: WUFIKDROYAWIJA-UHFFFAOYSA-N
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Description

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a structurally complex molecule featuring three key moieties:

A 4-oxo-4H-pyran-3-yl (pyranone) ring, known for its electron-deficient properties and role in hydrogen bonding.

A 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate unit, contributing chiral centers and polar functional groups (ester, ketone, and aryl ether).

The 4-methoxyphenyl substituent may enhance lipophilicity and metabolic stability compared to simpler aryl groups .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-14-8-15(2)26-24(25-14)34-13-19-10-20(28)21(12-32-19)33-23(30)16-9-22(29)27(11-16)17-4-6-18(31-3)7-5-17/h4-8,10,12,16H,9,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFIKDROYAWIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups, including:

  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
  • Pyran and Pyrrolidine Moieties : Enhance the structural complexity and potential reactivity.

The molecular formula is C24H28N4O5SC_{24}H_{28}N_4O_5S with a molecular weight of approximately 480.56 g/mol. The presence of a thioether linkage and various aromatic systems suggests diverse biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : Interaction with cellular receptors could lead to downstream signaling changes affecting cell proliferation or apoptosis.
  • Antioxidant Activity : Compounds with similar structures have shown to exhibit antioxidant properties, which may contribute to their therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : The thioether and aromatic components may enhance the interaction with bacterial cell membranes.
  • Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains, suggesting potential in treating fungal infections.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity:

  • Mechanisms : It may induce apoptosis in cancer cells or inhibit tumor growth through various pathways.

Anti-inflammatory Effects

Compounds derived from pyrimidine and pyran systems have been reported to exert anti-inflammatory effects, which could be beneficial in managing chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-tetrahydropyrimidineContains a pyrazole ringAntitumor and antimicrobial
4-Oxo-4H-pyran derivativesSimilar pyran coreVarious biological activities
6-(Benzothiazolyl) derivativesContains benzothiazole moietyAntibacterial properties

The unique combination of pyrimidine and pyran structures in the target compound may confer distinct pharmacological properties compared to simpler analogues.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of related compounds:

  • Synthesis Techniques : Multi-step organic synthesis methods have been developed to create derivatives that exhibit enhanced biological activities.
  • In Vitro Studies : Laboratory tests on cell lines have shown promising results regarding the compound's efficacy against specific cancer types and microbial strains.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Data

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
Target Compound 4-MeO-phenyl, 4,6-dimethylpyrimidine, thioether ~528.6* Not reported Pyranone, pyrrolidinone, ester, thioether N/A
Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl, methyl 262.3 424.1 ± 0.9 Dihydropyrimidinone, ester
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene, thiazolo-pyrimidine 493.5 427–428 Thiazolo-pyrimidine, benzylidene, ester
1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid Phenyl, morpholinomethyl ~470.5* Not reported Dihydropyrimidinone, pyrrolidinone, amide

*Calculated based on structural formula.

Key Observations :

  • The 4-methoxyphenyl group may enhance lipophilicity (logP ~2.5–3.0) compared to unsubstituted phenyl analogs (logP ~1.8–2.2) .
  • Pyranone and pyrrolidinone moieties confer rigidity and hydrogen-bonding capacity, similar to dihydropyrimidinones in .

Hypotheses for Target Compound :

  • The 4,6-dimethylpyrimidine group may enhance binding to enzyme active sites through hydrophobic interactions, as seen in dihydropyrimidinone inhibitors .
  • The pyrrolidinone-ester moiety could mimic transition states in protease or kinase inhibition, similar to pyrimidine-carboxamide derivatives .

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